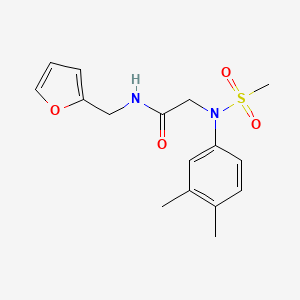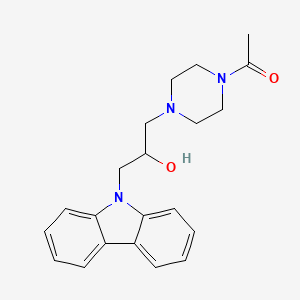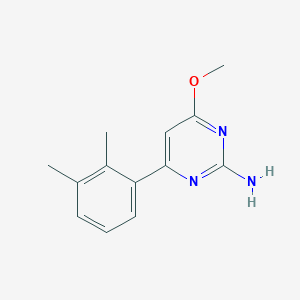![molecular formula C15H15N3O3S B3938695 2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3938695.png)
2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide
説明
2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MPEB, and it belongs to the family of benzamide derivatives. MPEB has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
MPEB acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. MPEB binds to the allosteric site of mGluR5, which inhibits the activity of the receptor and reduces the release of glutamate. This mechanism of action has been found to have potential therapeutic properties in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
MPEB has been found to have several biochemical and physiological effects. Studies have shown that MPEB can reduce the release of glutamate in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. MPEB has also been found to inhibit the activity of adenosine A2A receptors, which can reduce the release of dopamine and improve the symptoms of Parkinson's disease.
実験室実験の利点と制限
MPEB has several advantages for lab experiments, including its high purity and stability. MPEB has been synthesized in high yields, and its purity has been optimized through various purification techniques. However, MPEB has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling MPEB and must ensure that it is stored and disposed of properly.
将来の方向性
There are several future directions for the research on MPEB. One direction is to investigate the potential therapeutic properties of MPEB in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate the potential applications of MPEB in the treatment of drug addiction and other behavioral disorders. Additionally, researchers can explore the structure-activity relationship of MPEB and its analogs to optimize its therapeutic properties. Finally, researchers can investigate the potential side effects and toxicity of MPEB to ensure its safety for clinical use.
Conclusion:
In conclusion, MPEB is a chemical compound that has potential therapeutic properties in the treatment of various neurological disorders. The synthesis of MPEB has been optimized, and its mechanism of action has been investigated in several scientific studies. MPEB has several advantages for lab experiments, but researchers must take precautions when handling it. There are several future directions for the research on MPEB, including investigating its potential therapeutic properties and exploring its structure-activity relationship.
科学的研究の応用
MPEB has been found to have potential therapeutic properties in the treatment of various neurological disorders. Studies have shown that MPEB can modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic transmission and plasticity. MPEB has been found to be a selective antagonist of mGluR5, which is involved in the regulation of learning and memory processes. MPEB has also been found to have potential applications in the treatment of Parkinson's disease, as it can inhibit the activity of adenosine A2A receptors, which are involved in the regulation of dopamine release.
特性
IUPAC Name |
2-methyl-3-nitro-N-(2-pyridin-2-ylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11-12(5-4-6-13(11)18(20)21)15(19)17-9-10-22-14-7-2-3-8-16-14/h2-8H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBTZSQWDNWZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)
![N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B3938644.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)
![8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)

![4-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938688.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B3938692.png)
![4-ethoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938703.png)
